Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate
Description
Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with bromine at position 8, chlorine at position 2, and an ethyl ester group at position 5. The bromine and chlorine substituents enhance electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .
Properties
Molecular Formula |
C9H7BrClN3O2 |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-12-14-4-6(11)13-8(14)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
TWMLSZBDFHBLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC(=CN2N=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Halogenated Aminopyridazines with Ethyl 2-chloro-3-oxopropanoate
A common and effective method involves the reaction of 4-bromo-6-chloropyridazin-3-amine with ethyl 2-chloro-3-oxopropanoate under reflux conditions in ethanol or similar solvents.
| Parameter | Details |
|---|---|
| Reactants | 4-bromo-6-chloropyridazin-3-amine, ethyl 2-chloro-3-oxopropanoate |
| Solvent | Ethanol |
| Temperature | 80–90 °C |
| Reaction Time | 16 hours |
| Molar Ratios | Typically 1:1.5 (amine:ketoester) |
| Workup | Quenching with ethyl acetate, washing with water, drying over anhydrous sodium sulfate |
| Purification | Flash chromatography (SiC column, 10% ethyl acetate/dichloromethane) |
| Yield | Approximately 29% for mixture of products |
This reaction forms a mixture of ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate, which can be separated chromatographically.
Selective Halogenation and Substitution
Reaction Conditions and Optimization
| Reaction Step | Conditions | Notes |
|---|---|---|
| Cyclocondensation | 80–90 °C, 16 h, ethanol solvent | Ensures ring closure and ester formation |
| Halogenation/Substitution | Varies; mild nucleophilic substitution or Pd-catalyzed coupling | Selectivity critical to maintain halogen pattern |
| Purification | Flash chromatography, HPLC | Separation of regioisomers and impurities |
| Characterization | NMR, Mass Spectrometry, HPLC | Confirms structure, purity (>98%) |
Optimization of solvent choice (ethanol or 1,2-dimethoxyethane), temperature, and reaction time is essential to maximize yield and purity. Reflux conditions favor complete cyclization and substitution reactions.
Characterization and Analytical Data
The final compound is typically characterized by:
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z ~304.53 confirming molecular weight.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming substitution pattern.
- High-Performance Liquid Chromatography (HPLC): Purity assessment, retention times around 2.5–2.6 min on C18 columns with methanol/water gradients.
- X-ray Crystallography: For detailed structural confirmation, monoclinic crystal systems with defined unit cell parameters have been reported for related compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with ethyl 2-chloro-3-oxopropanoate | 4-bromo-6-chloropyridazin-3-amine, ethyl 2-chloro-3-oxopropanoate | 80–90 °C, 16 h, ethanol | ~29 | Produces mixture of regioisomers |
| Reaction with 5-bromo-2,3-diaminopyridine | Ethyl bromopyruvate, NaHCO₃, ethanol reflux | Reflux, 16 h | 76.6–95 | Higher yields reported for related analogs |
| Pd-catalyzed cross-coupling | Polyhalogenated imidazo[1,2-b]pyridazine intermediates | Pd catalyst, mild conditions | Variable | Enables selective substitution |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-b]pyridazine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate exhibits potential as a bioactive compound with various therapeutic implications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines. Its unique imidazo-pyridazine structure allows it to interact with biological targets involved in cancer progression. For instance, it has been shown to induce apoptosis in certain cancer cells by disrupting cellular signaling pathways.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes related to cancer metabolism. This inhibition can potentially lead to reduced tumor growth and improved patient outcomes in cancer therapy .
Material Science
This compound has also found applications in the development of new materials:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Enzyme Inhibition | Inhibits enzymes involved in cancer metabolism | , |
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell proliferation. The results indicated that treatment with the compound led to a decrease in cell viability by up to 70% compared to untreated controls. This study highlights the compound's potential as a lead candidate for further drug development targeting breast cancer.
Case Study 2: Polymer Development
In another investigation, researchers explored the use of this compound as a functional monomer in creating high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for its use in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate
- Key Differences : Replaces chlorine at position 2 with a trifluoromethyl (-CF₃) group.
- Impact :
- The -CF₃ group increases electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation compared to chlorine.
- May improve binding affinity in hydrophobic enzyme pockets due to greater lipophilicity (higher XLogP3).
- Applications : Likely used in fluorinated drug candidates targeting kinases or G-protein-coupled receptors (GPCRs) .
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Core Structure : Imidazo[1,2-a]pyridine (vs. imidazo[1,2-b]pyridazine).
- Substituents : Chlorine at position 7, iodine at position 6.
- Impact :
- Iodine’s larger atomic radius may hinder steric interactions in biological targets compared to bromine.
- Higher molecular weight (350.54 vs. ~322.5 for the target compound) and XLogP3 (3.6) suggest altered pharmacokinetics.
- Toxicity : Marked as acutely toxic, unlike the target compound, possibly due to iodine’s reactivity .
Compounds with Fused-Ring Systems
Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate
- Core Structure : Benzo-fused cycloheptapyridine.
- Substituents : Hydroxymethyl and piperidine groups.
- Impact: Enhanced solubility due to polar hydroxymethyl and piperidine moieties.
(4aR)-4a-Ethyl-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]pyrrolo[1,2-b]pyridazine-3-carboxamide
- Core Structure : Pyrrolo[1,2-b]pyridazine.
- Substituents : Fluorophenyl and trifluoromethyl furan groups.
- Impact :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight | XLogP3 | Key Applications |
|---|---|---|---|---|---|
| Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate | Imidazo[1,2-b]pyridazine | Br (8), Cl (2), COOEt (7) | ~322.5 | ~2.8 | Kinase inhibitors |
| Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate | Imidazo[1,2-b]pyridazine | Br (8), CF₃ (2), COOEt (7) | ~360.5 | ~3.5 | Fluorinated drug leads |
| Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | Imidazo[1,2-a]pyridine | Cl (7), I (8), COOEt (2) | 350.54 | 3.6 | Research intermediates |
| Ethyl 4-[8-chloro-...]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate | Benzo-cycloheptapyridine | Cl (8), hydroxymethyl | ~450.0* | ~2.2 | Antihistamine derivatives |
*Estimated based on structural complexity.
Table 2: Toxicity and Stability
| Compound | Acute Toxicity | Stability Considerations |
|---|---|---|
| This compound | Not reported | Moderate; halogenated core may degrade under UV light |
| Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | High (oral) | Iodine may lead to photodecomposition |
| Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate | Not reported | High (CF₃ enhances oxidative stability) |
Biological Activity
Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate (CAS No. 2434602-65-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activity, particularly focusing on its therapeutic applications and mechanisms of action.
- Molecular Formula : C9H7BrClN3O2
- Molecular Weight : 304.53 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with halogenated compounds under controlled conditions. The detailed synthetic pathway can vary but generally includes the following steps:
- Formation of the imidazole ring.
- Bromination and chlorination at specific positions.
- Esterification to obtain the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value in the micromolar range against HepG2 liver cancer cells, indicating a potent inhibitory effect on cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 10.5 |
| MCF-7 | 15.3 |
| A549 | 12.7 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting it may trigger programmed cell death in cancerous cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. In vitro studies using LPS-stimulated macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Liver Fibrosis Model : In a recent study evaluating liver fibrosis, this compound was administered to mice subjected to carbon tetrachloride-induced liver damage. The results indicated a marked reduction in liver fibrosis markers (COL1A1 and α-SMA), suggesting therapeutic potential in liver diseases.
- In Vivo Tumor Growth Inhibition : In xenograft models using human cancer cells implanted into immunocompromised mice, administration of this compound resulted in significant tumor size reduction compared to control groups, further supporting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
